[5-chloro-2-(difluoromethyl)phenyl]methanol
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Overview
Description
[5-chloro-2-(difluoromethyl)phenyl]methanol: is an organic compound with the molecular formula C8H7ClF2O. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and a hydroxymethyl group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of [5-chloro-2-(difluoromethyl)phenyl]methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-chloro-2-(difluoromethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of [5-chloro-2-(difluoromethyl)phenyl]aldehyde or [5-chloro-2-(difluoromethyl)phenyl]carboxylic acid.
Reduction: Formation of [5-chloro-2-(difluoromethyl)phenyl]methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [5-chloro-2-(difluoromethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in drug development due to its unique structural features and reactivity.
Industry:
Mechanism of Action
The mechanism of action of [5-chloro-2-(difluoromethyl)phenyl]methanol involves its interaction with various molecular targets. The presence of the difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to biological targets. The chloro and hydroxymethyl groups also contribute to its reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
- [2-chloro-5-(difluoromethyl)phenyl]methanol
- [5-chloro-2-(trifluoromethyl)phenyl]methanol
Uniqueness:
- Structural Features: The specific arrangement of the chloro, difluoromethyl, and hydroxymethyl groups in [5-chloro-2-(difluoromethyl)phenyl]methanol provides unique reactivity and binding properties compared to similar compounds.
- Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1784592-44-4 |
---|---|
Molecular Formula |
C8H7ClF2O |
Molecular Weight |
192.6 |
Purity |
95 |
Origin of Product |
United States |
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